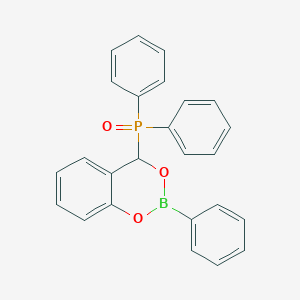![molecular formula C12H16S B14275253 [(Hex-3-en-3-yl)sulfanyl]benzene CAS No. 137298-79-4](/img/structure/B14275253.png)
[(Hex-3-en-3-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Hex-3-en-3-yl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a hex-3-en-3-yl group attached via a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Hex-3-en-3-yl)sulfanyl]benzene typically involves the reaction of benzene with hex-3-en-3-yl thiol under specific conditions. One common method is the nucleophilic substitution reaction where the thiol group replaces a leaving group on the benzene ring. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to deprotonate the thiol, making it a more effective nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution, often involving elevated temperatures and pressures to accelerate the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
[(Hex-3-en-3-yl)sulfanyl]benzene undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the double bond in the hex-3-en-3-yl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Electrophiles like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hexyl derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
[(Hex-3-en-3-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(Hex-3-en-3-yl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions, influencing catalytic processes. The benzene ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding.
Comparación Con Compuestos Similares
[(Hex-3-en-3-yl)sulfanyl]benzene can be compared with other similar compounds such as:
[(Hex-3-en-3-yl)oxy]benzene: Similar structure but with an oxygen atom instead of sulfur.
[(Hex-3-en-3-yl)amino]benzene: Contains an amino group instead of sulfur.
[(Hex-3-en-3-yl)thio]toluene: Similar but with a methyl group on the benzene ring.
Propiedades
Número CAS |
137298-79-4 |
|---|---|
Fórmula molecular |
C12H16S |
Peso molecular |
192.32 g/mol |
Nombre IUPAC |
hex-3-en-3-ylsulfanylbenzene |
InChI |
InChI=1S/C12H16S/c1-3-8-11(4-2)13-12-9-6-5-7-10-12/h5-10H,3-4H2,1-2H3 |
Clave InChI |
DAAIXLZABYHGPO-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(CC)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


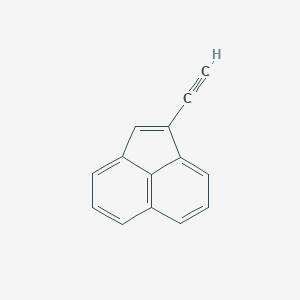
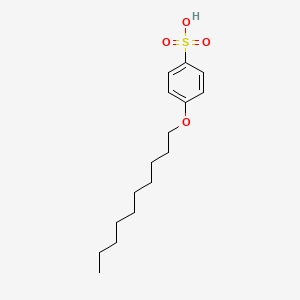
![Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-](/img/structure/B14275208.png)
![Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)-](/img/structure/B14275212.png)
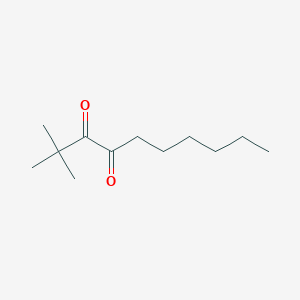
![1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene](/img/structure/B14275220.png)
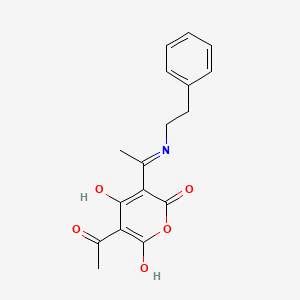
![N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14275236.png)
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)

![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)
